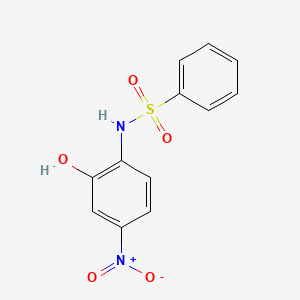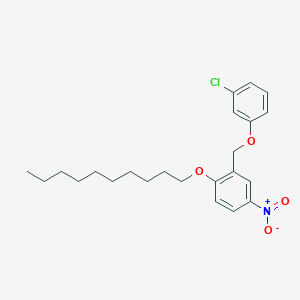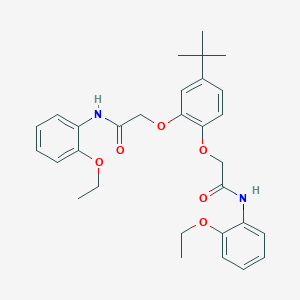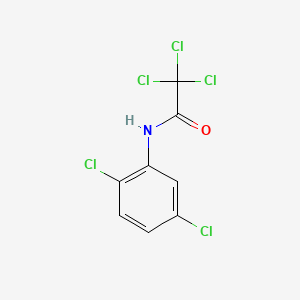![molecular formula C21H16N2O4 B11954178 Dimethyl 6-phenylpyrrolo[2,1-a]phthalazine-1,2-dicarboxylate CAS No. 853317-73-4](/img/structure/B11954178.png)
Dimethyl 6-phenylpyrrolo[2,1-a]phthalazine-1,2-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of Dimethyl 6-phenylpyrrolo[2,1-a]phthalazine-1,2-dicarboxylate typically involves multicomponent reactions. One common method includes the reaction of phthalazine with alkyl isocyanides and 1,1-dicyanoalkenes in an acetonitrile-water mixture. This reaction produces high yields of substituted pyrrolo[2,1-a]phthalazines, which can be further converted to the desired compound upon treatment with 10% hydrochloric acid
Chemical Reactions Analysis
Dimethyl 6-phenylpyrrolo[2,1-a]phthalazine-1,2-dicarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using common reducing agents like sodium borohydride.
Substitution: It can undergo substitution reactions, particularly nucleophilic substitution, where one functional group is replaced by another. Common reagents used in these reactions include hydrochloric acid, sodium borohydride, and various organic solvents.
Scientific Research Applications
Dimethyl 6-phenylpyrrolo[2,1-a]phthalazine-1,2-dicarboxylate has several applications in scientific research:
Medicinal Chemistry: It is used in the synthesis of potential anticancer agents and other pharmaceuticals.
Materials Science: The compound’s unique structure makes it useful in the development of new materials with specific properties.
Biological Studies: It is used in various biological assays to study its effects on different cell lines and biological pathways.
Mechanism of Action
The mechanism of action of Dimethyl 6-phenylpyrrolo[2,1-a]phthalazine-1,2-dicarboxylate involves its interaction with specific molecular targets and pathways. For instance, in anticancer research, it has been shown to inhibit the growth of cancer cells by interfering with key cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Dimethyl 6-phenylpyrrolo[2,1-a]phthalazine-1,2-dicarboxylate can be compared with other similar compounds, such as:
- Dimethyl 3-methyl-6-phenylpyrrolo[2,1-a]phthalazine-1,2-dicarboxylate
- Diethyl 3-methylpyrrolo[2,1-a]phthalazine-1,2-dicarboxylate
- Dimethyl 3-(4-nitrobenzoyl)pyrrolo[2,1-a]phthalazine-1,2-dicarboxylate These compounds share a similar core structure but differ in their substituents, which can significantly affect their chemical properties and applications .
Properties
CAS No. |
853317-73-4 |
|---|---|
Molecular Formula |
C21H16N2O4 |
Molecular Weight |
360.4 g/mol |
IUPAC Name |
dimethyl 6-phenylpyrrolo[2,1-a]phthalazine-1,2-dicarboxylate |
InChI |
InChI=1S/C21H16N2O4/c1-26-20(24)16-12-23-19(17(16)21(25)27-2)15-11-7-6-10-14(15)18(22-23)13-8-4-3-5-9-13/h3-12H,1-2H3 |
InChI Key |
XLWODQFWIFTFGS-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CN2C(=C1C(=O)OC)C3=CC=CC=C3C(=N2)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[(3-Chloroanilino)carbonyl]amino}benzoic acid](/img/structure/B11954095.png)









![Benzene, hexakis[[[4-(1,1-dimethylethyl)phenyl]thio]methyl]-](/img/structure/B11954176.png)

![2-Methylthieno[3,2-e][1,3]benzothiazole](/img/structure/B11954181.png)

